

Technical Whitepaper: 3-Bromo-Substituted Pyrazole-4-Carbaldehydes

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Compound of Interest

Compound Name: *3-Bromo-1-cyclopentyl-1H-pyrazole-4-carbaldehyde*

CAS No.: 1946812-92-5

Cat. No.: B2786849

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Core Scaffold Analysis & Synthetic Utility

Executive Summary

The 3-bromo-1H-pyrazole-4-carbaldehyde scaffold represents a "privileged structure" in modern drug discovery. Its value lies in its orthogonal reactivity:

- **C3-Bromine:** A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to introduce aryl, heteroaryl, or alkynyl diversity.
- **C4-Aldehyde:** An electrophilic center for condensation reactions (Knoevenagel, Schiff base formation) or cyclization to form fused ring systems like pyrazolo[3,4-b]pyridines.
- **N1-Position:** A site for solubility-enhancing groups or target-specific pharmacophores.

This guide outlines the most robust synthetic routes to access this core and demonstrates its utility in divergent library synthesis.

Synthetic Strategies

Accessing the 3-bromo isomer requires specific strategies, as direct electrophilic bromination of pyrazoles typically favors the more reactive 4-position.

Route A: The Vilsmeier-Haack-Arnold Reaction (Primary Industrial Route)

This method transforms 3-hydroxypyrazoles (pyrazolones) directly into 3-halo-pyrazole-4-carbaldehydes using phosphorus oxyhalides in DMF. While POCl_3 yields the 3-chloro derivative, substituting with phosphorus oxybromide (POBr_3) yields the desired 3-bromo analog.

- Mechanism: The reaction proceeds via a bromo-iminium intermediate (Vilsmeier reagent). Attack by the pyrazolone enol tautomer at C4 installs the formyl equivalent, while the C3-hydroxyl is converted to a bromide via an intermediate phosphate ester.
- Advantages: One-pot conversion; scalable; high regioselectivity.

Route B: The Sandmeyer Approach

For substrates sensitive to harsh Vilsmeier conditions, the Sandmeyer reaction offers an alternative starting from 3-aminopyrazoles.

- Nitration/Reduction: Convert 3-aminopyrazole to 3-amino-4-formylpyrazole (often via protection/deprotection).
- Diazotization: Treatment with NaNO_2/HBr generates the diazonium salt.
- Substitution: CuBr or CuBr_2 promotes radical-nucleophilic substitution to install the bromine at C3.

Route C: Directed Lithiation (Regioselective Exchange)

Starting from 3,4-dibromopyrazole, selective Halogen-Lithium Exchange can be achieved.

- Condition: $n\text{-BuLi}$ at -78°C .

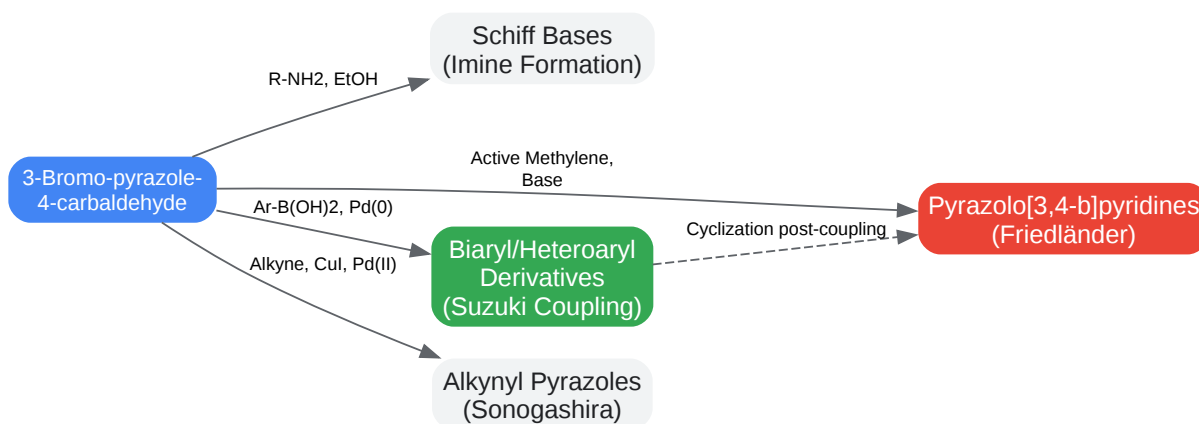
- Selectivity: The C4-bromine is typically more labile towards exchange than the C3-bromine due to electronic effects and coordination.
- Quench: Trapping the C4-lithio species with DMF yields 3-bromo-pyrazole-4-carbaldehyde.

Reactivity Profile & Divergent Synthesis

The power of this scaffold is the ability to selectively functionalize the C3 and C4 positions.

Visualization: The Divergent Synthesis Pathway

The following diagram illustrates the logical flow from the core scaffold to complex bioactive heterocycles.



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Caption: Divergent synthesis map showing orthogonal functionalization of the C3-Br and C4-CHO sites.

Experimental Protocols

Protocol 1: Synthesis via POBr₃ Vilsmeier-Haack

Adapted for the synthesis of 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

Reagents:

- 1-Methyl-1,2-dihydro-3H-pyrazol-3-one (10 mmol)
- Phosphorus Oxybromide (POBr_3) (30 mmol)
- DMF (Dry, 50 mmol)
- Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

- Vilsmeier Reagent Formation: In a flame-dried flask under argon, cool anhydrous DMF (5 equiv) to 0°C . Add POBr_3 (3 equiv) portion-wise. Caution: Exothermic. Stir for 30 min to form the bromo-iminium salt (white/yellow suspension).
- Addition: Dissolve the pyrazolone starting material in minimal DMF/DCM and add dropwise to the Vilsmeier reagent at 0°C .
- Heating: Warm the mixture to room temperature, then heat to reflux (approx. $80\text{--}90^\circ\text{C}$) for 4–6 hours. Monitor by TLC (disappearance of pyrazolone).
- Quench: Cool to 0°C . Pour the reaction mixture slowly onto crushed ice/saturated NaOAc solution. Adjust pH to $\sim 7\text{--}8$ with NaHCO_3 .
- Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na_2SO_4 , and concentrate.
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc) to yield the pale yellow solid.

Protocol 2: Suzuki-Miyaura Coupling at C3

Standard procedure for introducing aryl groups.

Reagents:

- 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

- Aryl Boronic Acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2.0 equiv)
- Dioxane/Water (4:1)

Methodology:

- Degas solvents with nitrogen for 15 minutes.
- Combine the bromide, boronic acid, base, and catalyst in a sealed tube.
- Heat at 90°C for 12 hours.
- Filter through Celite, concentrate, and purify via chromatography. Note: The aldehyde remains intact for subsequent derivatization.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 3-bromo-pyrazole-4-carbaldehyde is a key precursor for Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-b]pyridines, which are isosteres of ATP and widely used in kinase inhibition (e.g., CDK, GSK-3 β inhibitors).

Example Pathway: Reaction of the aldehyde with 3-aminocrotononitrile (or similar enamionitriles) yields the fused pyridine ring. The C3-bromine can then be substituted to reach into the "gatekeeper" region of the kinase pocket.

Data Summary: Substituent Effects

| C3-Substituent (via Coupling) | C4-Derivatization | Biological Target Potential |
|-------------------------------|-------------------------|------------------------------|
| Phenyl / sub-Phenyl | Pyrazolo[3,4-b]pyridine | Anti-inflammatory (p38 MAPK) |
| Heteroaryl (e.g., Pyridine) | Hydrazone / Imine | Antimicrobial / Antifungal |
| Alkynyl | Pyrimidine fusion | Tyrosine Kinase Inhibition |

References

- Vilsmeier-Haack Synthesis of Halo-Pyrazoles
 - Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions[1][2][3][4]
 - Source: Arkivoc, 2019
 - URL:[[Link](#)]
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 - Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions[3]
 - Source: Kaunas University of Technology (Arkivoc)
 - URL:[[Link](#)]
- POBr₃ Application (Patent)
- Biological Activity Review
 - Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity[1]
 - Source: European Journal of Medicinal Chemistry / Semantic Scholar
 - URL:[[Link](#)][5][6][7][8]

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